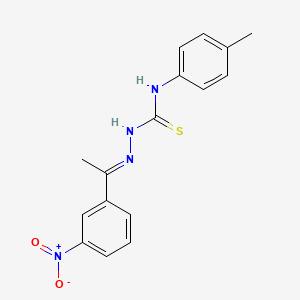
2-(4-methyl-1-piperazinyl)-N'-(2-pyridinylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-1-piperazinyl)-N'-(2-pyridinylmethylene)acetohydrazide, commonly known as MPPA, is a chemical compound that has been widely used in scientific research due to its diverse properties. MPPA is a hydrazide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of MPPA is not fully understood. However, it has been suggested that MPPA may act as a chelating agent, binding to metal ions and preventing their biological activity. MPPA has also been shown to inhibit the growth of cancer cells, possibly by inducing apoptosis.
Biochemical and Physiological Effects:
MPPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. MPPA has also been shown to have antibacterial and antifungal activities. Furthermore, MPPA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
MPPA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have diverse properties. MPPA has also been shown to have low toxicity, making it suitable for use in biological systems. However, one limitation of MPPA is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of MPPA. One area of research is the development of MPPA-based metal complexes for use in cancer treatment. Another area of research is the study of MPPA's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Furthermore, the development of new synthesis methods for MPPA may lead to the discovery of new properties and applications for this compound.
Conclusion:
In conclusion, MPPA is a chemical compound that has been widely used in scientific research due to its diverse properties. MPPA has been synthesized using various methods and has been studied for its antitumor, antibacterial, and antifungal activities. MPPA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. While MPPA has several advantages for use in lab experiments, its mechanism of action is not fully understood, which may limit its use in certain experiments. There are several future directions for the study of MPPA, including the development of MPPA-based metal complexes for use in cancer treatment and the study of MPPA's neuroprotective effects.
Synthesis Methods
MPPA has been synthesized using various methods, including the reaction of 2-pyridinecarboxaldehyde and 4-methylpiperazine with hydrazine hydrate. Another method involves the reaction of 2-pyridinecarboxaldehyde and 4-methylpiperazine with ethyl 2-bromoacetate, followed by the reaction with hydrazine hydrate. The synthesis of MPPA has also been achieved using a one-pot, three-component reaction of 2-pyridinecarboxaldehyde, 4-methylpiperazine, and ethyl 2-bromoacetate.
Scientific Research Applications
MPPA has been extensively used in scientific research due to its diverse properties. It has been used as a ligand for the synthesis of metal complexes, which have been studied for their biological activities. MPPA has also been used as a reagent for the determination of trace amounts of copper and nickel in water samples. Furthermore, MPPA has been studied for its antitumor, antibacterial, and antifungal activities.
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-17-6-8-18(9-7-17)11-13(19)16-15-10-12-4-2-3-5-14-12/h2-5,10H,6-9,11H2,1H3,(H,16,19)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHPKBGOXAYTMQ-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N/N=C\C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperazin-1-yl)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B5911262.png)
![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![N-acetyl-N-{2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B5911271.png)
![1-[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B5911275.png)

![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
![4-bromo-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B5911314.png)
![2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911320.png)

![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)
![1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)

![4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5911348.png)